![molecular formula C17H17ClN2O2 B3856235 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide](/img/structure/B3856235.png)
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide
Vue d'ensemble
Description
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide, also known as SCH 727965, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies for the treatment of cancer.
Mécanisme D'action
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 binds to the ATP-binding pocket of CDKs, thereby inhibiting their activity. It has been shown to have a higher affinity for CDK2 and CDK9 than for CDK1 and CDK5. By inhibiting CDK2, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 prevents the phosphorylation of retinoblastoma protein (Rb), which is required for cell cycle progression from G1 to S phase. By inhibiting CDK9, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 prevents the phosphorylation of RNA polymerase II, which is required for transcriptional elongation. This dual mechanism of action makes 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 a potent inhibitor of cancer cell growth.
Biochemical and Physiological Effects:
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. In addition, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 is its selectivity for CDKs, which reduces the risk of off-target effects. Another advantage is its ability to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. However, one limitation of 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 is its low solubility, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosing and administration schedule for 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 in clinical trials.
Orientations Futures
For research on 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 include optimizing its formulation for improved solubility and bioavailability, conducting clinical trials to determine its safety and efficacy in cancer patients, and exploring its potential for the treatment of autoimmune diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and to identify biomarkers that can predict response to treatment. Overall, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 shows great promise as a novel therapeutic agent for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 has been extensively studied in preclinical models of cancer, including breast, lung, colon, and prostate cancers. It has been shown to inhibit CDKs 1, 2, 5, and 9, which are involved in cell cycle progression and transcriptional regulation. By inhibiting these CDKs, 4-chloro-2-hydroxy-N'-(4-isopropylbenzylidene)benzohydrazide 727965 induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This selectivity makes it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
4-chloro-2-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)13-5-3-12(4-6-13)10-19-20-17(22)15-8-7-14(18)9-16(15)21/h3-11,21H,1-2H3,(H,20,22)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHXOYNFYTNNM-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.